1-Allylsulfanyl-4-methoxy-3-methylbenzene
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Overview
Description
1-Allylsulfanyl-4-methoxy-3-methylbenzene is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an allylsulfanyl group, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allylsulfanyl-4-methoxy-3-methylbenzene typically involves the introduction of the allylsulfanyl group to a pre-functionalized benzene ring. One common method is through electrophilic aromatic substitution, where an allylsulfanyl group is introduced to a methoxy- and methyl-substituted benzene ring under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced catalytic systems to enhance efficiency and reduce costs. The process is optimized to ensure consistent quality and scalability, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-4-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the allylsulfanyl group, yielding a simpler aromatic compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified aromatic compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Allylsulfanyl-4-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Allylsulfanyl-4-methoxy-3-methylbenzene exerts its effects involves interactions with specific molecular targets. The allylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups on the benzene ring also play a role in modulating the compound’s chemical properties and biological activity .
Comparison with Similar Compounds
1-Allylsulfanyl-4-methoxybenzene: Lacks the methyl group, resulting in different reactivity and properties.
1-Allylsulfanyl-3-methylbenzene: Lacks the methoxy group, affecting its chemical behavior.
4-Methoxy-3-methylbenzene: Lacks the allylsulfanyl group, leading to distinct chemical and biological properties
Uniqueness: 1-Allylsulfanyl-4-methoxy-3-methylbenzene is unique due to the combination of the allylsulfanyl, methoxy, and methyl groups on the benzene ring.
Properties
IUPAC Name |
1-methoxy-2-methyl-4-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-4-7-13-10-5-6-11(12-3)9(2)8-10/h4-6,8H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXZZBZYFXMIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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